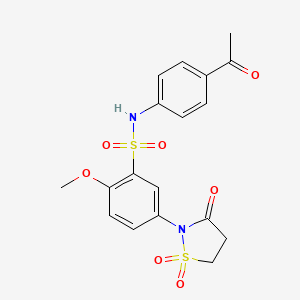

N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Description

N-(4-acetylphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:

- 2-Methoxy group: Enhances electron-donating properties and influences molecular polarity.

- N-(4-acetylphenyl): An acetyl-substituted aromatic moiety, which may modulate solubility and receptor-binding affinity.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7S2/c1-12(21)13-3-5-14(6-4-13)19-29(25,26)17-11-15(7-8-16(17)27-2)20-18(22)9-10-28(20,23)24/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRKDYPQATZKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(R)-5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide [(R)-5]

Structural Features :

- Core : 2-Methoxybenzenesulfonamide backbone.

- Substituents: N-(tert-butyl): A bulky alkyl group increasing lipophilicity (logP). 5-(2-Aminopropyl): A chiral amine side chain introduced via biocatalytic methods (lipases, alcohol dehydrogenases) .

Comparison :

- Bioactivity: The tert-butyl group may enhance membrane permeability compared to the acetylphenyl group, while the aminopropyl chain introduces basicity, affecting pH-dependent solubility .

2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (19–26)

Structural Features :

- Core : Benzenesulfonamide with 4-chloro and 5-methyl substituents.

- Substituents: 2-Alkylthio group: Variable alkyl chains (e.g., methyl, ethyl) influencing steric bulk. Phthalazin-2-yl imino group: A planar heterocycle capable of π-π stacking .

Comparison :

- Electronic Effects : The chloro and methyl groups are electron-withdrawing and donating, respectively, contrasting with the methoxy group in the target compound.

- Synthesis : Prepared via condensation in acetic acid or dioxane, suggesting higher reaction temperatures compared to biocatalytic approaches .

2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Structural Features :

- Core : Oxazole-sulfonyl hybrid scaffold.

- N-(2-methoxyphenyl)acetamide: Introduces a secondary amide and methoxy group .

Comparison :

- Reactivity : The bromine atom may enhance metabolic stability compared to the acetyl group in the target compound.

- Solubility: The oxazole ring and acetamide moiety could reduce hydrophobicity relative to the isothiazolidinone dioxido system .

Comparative Data Table

Key Research Findings

- Structural Rigidity: The isothiazolidinone dioxido group in the target compound likely imposes greater conformational constraints than the flexible alkylthio or aminopropyl chains in analogs .

- Synthetic Strategies : Biocatalytic methods (e.g., for (R)-5) offer enantioselectivity advantages over traditional organic synthesis, which may involve harsher conditions .

- Solubility and Bioavailability : The acetylphenyl group balances hydrophobicity, whereas tert-butyl (in (R)-5) and bromophenyl (in ’s compound) may skew logP unfavorably .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.